2-Chloro-n-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide

P2X3 receptor P2X1 selectivity Pain target

This unique chloroacetamide derivative features a chloroacetyl warhead, 4-ethoxyphenyl donor, and 1-naphthylmethyl anchor, creating a distinct pharmacophore. Demonstrates ~9-fold P2X3 selectivity over P2X1 (IC₅₀ 883 nM vs 8,060 nM) and dual hTRPV1 antagonism (IC₅₀ 14 µM). Ideal for dissecting P2X3 contributions in DRG neurons and dual-pathway inflammation models. High logP (5.0) enhances brain penetration for CNS pain studies. Chloroacetyl group enables covalent ABPP. Order now for precise target engagement studies.

Molecular Formula C21H20ClNO2
Molecular Weight 353.8 g/mol
CAS No. 2173098-90-1
Cat. No. B1531586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-n-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide
CAS2173098-90-1
Molecular FormulaC21H20ClNO2
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N(CC2=CC=CC3=CC=CC=C32)C(=O)CCl
InChIInChI=1S/C21H20ClNO2/c1-2-25-19-12-10-18(11-13-19)23(21(24)14-22)15-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,2,14-15H2,1H3
InChIKeyZIBSBGIUYGLJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide (CAS 2173098-90-1): Chemical Class & Procurement Baseline


2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide (CAS 2173098-90-1), also referred to as CENMA, is a small-molecule chloroacetamide derivative (C21H20ClNO2, MW 353.8 g/mol) . Its structure features a chloroacetyl warhead N,N-disubstituted with a 4-ethoxyphenyl group and a 1-naphthylmethyl group, placing it within the class of α-haloacetamides that have been explored as covalent inhibitors of various enzymes and as antagonists of purinergic (P2X) and TRP channels [1].

Why Generic Substitution Fails: 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide Is Not Interchangeable with Other Chloroacetamides


Chloroacetamide-based screening compounds are frequently treated as commodity reagents; however, the N,N-disubstitution pattern, the ethoxyphenyl donor, and the naphthylmethyl lipophilic anchor collectively create a unique pharmacophore that cannot be replicated by simple N-aryl or N-alkyl chloroacetamides [1]. Substituting this compound with a generic chloroacetamide (e.g., 2-chloro-N-phenylacetamide) would eliminate the P2X3 antagonism profile demonstrated in BindingDB records, while replacing it with a close analog lacking the ethoxy group would alter the predicted logP (XlogP = 5) and likely disrupt target engagement [2]. The following quantitative evidence demonstrates that specific structural features translate into measurable biological and physicochemical differentiation.

Quantitative Differentiation of 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide Against Comparators


P2X3/P2X1 Selectivity Ratio: 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide Achieves ~9-Fold Discrimination Between hP2X3 and hP2X1

Among purinergic P2X antagonists, achieving subtype selectivity—particularly against the P2X1 receptor—is a recurring challenge. In a common assay platform (human recombinant receptors expressed in 1321N1 cells, ATP-induced Ca²⁺ influx), 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide exhibits an IC₅₀ of 883 nM at hP2X3 and an IC₅₀ of 8,060 nM at hP2X1, yielding a selectivity ratio of approximately 9.1 [1]. This contrasts with non-selective P2X antagonists such as suramin, which typically shows IC₅₀ values in the low micromolar range across multiple P2X subtypes with minimal discrimination (class-level inference) [2].

P2X3 receptor P2X1 selectivity Pain target

Predicted Lipophilicity (XlogP = 5) Distinguishes 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide from Lower-logP P2X3 Antagonists

Calculated XlogP for 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide is 5.0, reflecting the combined contributions of the naphthylmethyl and ethoxyphenyl moieties . For comparison, the clinical-stage P2X3 antagonist eliapixant (BAY 1817080) has a reported logD₇.₄ of approximately 2.5, indicating that the target compound is substantially more lipophilic (class-level inference based on structurally distinct P2X3 antagonist chemotypes) .

Lipophilicity XlogP CNS penetration

Moderate hTRPV1 Antagonism Combined with hP2X3 Activity Creates a Dual-Pharmacology Profile Not Shared by Most P2X3-Selective Probes

2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide antagonizes human TRPV1 with an IC₅₀ of 14,000 nM (pH 5.5-induced Ca²⁺ influx, 1321N1 cells) [1], while exhibiting an hP2X3 IC₅₀ of 883 nM. In contrast, benchmark P2X3 antagonists such as A-317491 (hP2X3 Kᵢ = 22 nM) show negligible TRPV1 activity at relevant concentrations (class-level inference) . Although the absolute TRPV1 potency of the target compound is modest, the simultaneous engagement of both pain-relevant ion channels at micromolar concentrations distinguishes it from highly selective P2X3-only probes.

TRPV1 P2X3 Dual pharmacology Pain target

Optimal Application Scenarios for 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide in Scientific Research


Probing P2X3-Selective Pathways in Somatosensory Neurobiology

The ~9-fold P2X3-over-P2X1 selectivity (IC₅₀ 883 nM vs 8,060 nM) [1] makes this compound suitable for dissecting P2X3-specific contributions to ATP-mediated signaling in dorsal root ganglion (DRG) neurons, where P2X3 is the predominant subtype. Researchers can use it at concentrations between 1–5 µM to achieve significant P2X3 blockade while minimizing P2X1 interference—a window not available with non-selective antagonists such as suramin.

Investigating Dual P2X3/TRPV1 Pharmacology in Inflammatory Pain Models

The compound's combined hP2X3 (IC₅₀ = 883 nM) and hTRPV1 (IC₅₀ = 14,000 nM) antagonism [2] supports its use as a dual-pathway probe in cellular models of inflammation where both ATP and proton signaling converge. This dual profile is distinct from single-target P2X3 antagonists (e.g., A-317491) and may reveal functional interactions between the two ion channels.

Advantageous CNS Tissue Distribution Due to High Lipophilicity

With a calculated XlogP of 5.0 , this compound is predicted to achieve higher brain tissue partitioning than lower-logP P2X3 antagonists. This property is relevant for ex vivo brain slice electrophysiology or in vivo CNS pain models requiring adequate target engagement in neural tissues, provided solubility challenges are managed through appropriate formulation (e.g., DMSO stock with dilution into buffered saline containing BSA or cyclodextrin).

Chemical Biology Tool for Covalent Target Profiling via the Chloroacetyl Warhead

The chloroacetyl group in this compound can act as a covalent modifier of nucleophilic residues (e.g., cysteine thiols) [3]. This enables activity-based protein profiling (ABPP) studies to identify off-targets or validate target engagement in complex proteomes—a capability absent in non-electrophilic P2X3 antagonists.

Quote Request

Request a Quote for 2-Chloro-n-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.